molecular formula C18H16N2O3 B2631853 N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034454-00-5

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2631853
CAS No.: 2034454-00-5
M. Wt: 308.337
InChI Key: VNDSHHFESPFRQC-UHFFFAOYSA-N
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Description

The compound is likely a heterocyclic compound due to the presence of a pyridine ring. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . For instance, amides and esters containing furan rings can be synthesized under microwave-assisted conditions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .

Scientific Research Applications

Synthesis and Reactivity

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds have been extensively studied for their synthesis and reactivity. Notable studies include the synthesis of similar compounds like N-(quinolin-6-yl)furan-2-carboxamide and its derivatives, revealing the complex reactions involved in creating these molecules (El’chaninov & Aleksandrov, 2017). Further investigations into the reactivity of similar compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have shown diverse electrophilic and nucleophilic substitution reactions, highlighting the chemical versatility of these compounds (Aleksandrov & El’chaninov, 2017).

Pharmacological Potential

Compounds structurally related to this compound have been explored for their pharmacological properties. For instance, studies have synthesized similar compounds for potential analgesic applications, such as N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, indicating the potential of these compounds in pain management (Ukrainets, Mospanova, & Davidenko, 2016).

Applications in Cancer Research

Research has been conducted on analogs of this compound for their potential use in cancer treatment. A study on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which share a structural resemblance, demonstrated potent cytotoxicity against certain breast cancer cell lines, suggesting a possible application in oncology (Kim, Pyo, Jung, & Kwak, 2017).

Chemical Modifications for Enhanced Properties

The compound's analogs have also been the subject of research focusing on chemical modifications to enhance their properties. For example, the methylation of the pyridine moiety in related molecules has been explored to optimize their biological properties, such as analgesic effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20-9-2-3-16(18(20)22)17(21)19-11-13-4-6-14(7-5-13)15-8-10-23-12-15/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSHHFESPFRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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